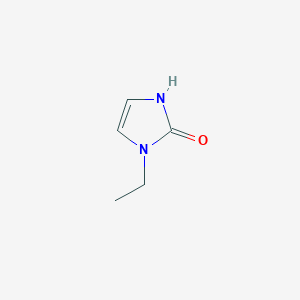

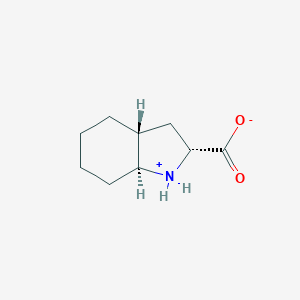

1-ethyl-1,3-dihydro-2H-imidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one involves several innovative methods. For instance, a Cu-catalyzed synthesis of 3-formyl imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines employs ethyl tertiary amines as carbon sources under aerobic oxidative conditions. This method is noted for its broad substrate scope and good functional group tolerance, introducing a novel activation mode of ethyl tertiary amines through selective cleavage of C-C and C-N bonds of the ethyl group with molecular oxygen as the terminal oxidant in a one-pot protocol (Rao, Mai, & Song, 2017).

Molecular Structure Analysis

The molecular structure of imidazole derivatives, such as 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid dihydrate, has been elucidated through crystallography, showcasing the planar nature of the organic entity and the formation of a three-dimensional network via hydrogen bonding (Wu, Liu, & Ng, 2005).

Chemical Reactions and Properties

1-Ethyl-1,3-dihydro-2H-imidazol-2-one and its derivatives participate in various chemical reactions. For example, the ionic liquid 1-ethyl-3-methylimidazole acetate ([EMIM]OAc) serves as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles under ultrasonic irradiation, highlighting the compound's versatility in facilitating efficient, one-pot, three-component syntheses at room temperature (Zang, Su, Mo, Cheng, & Jun, 2010).

科学的研究の応用

Biological Activities and Antioxidant Properties

1,3-Dihydro-2H-imidazol-2-ones, including 1-ethyl-1,3-dihydro-2H-imidazol-2-one, are known for their varied biological activities. Specifically, derivatives of this compound exhibit antioxidant properties. Moreover, some derivatives have been identified with pronounced cardiotonic activity, showcasing their potential in therapeutic applications related to heart diseases (Zav’yalov et al., 2004).

Cardiovascular Effects

Research on 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives, which are structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, has indicated potential antihypertensive effects. These compounds have been evaluated for their cardiovascular effects, highlighting their relevance in the development of new therapeutic agents for hypertension (Touzeau et al., 2003).

Corrosion Inhibition

Imidazoline derivatives, including those structurally related to 1-ethyl-1,3-dihydro-2H-imidazol-2-one, have been studied for their corrosion inhibitory properties on mild steel in hydrochloric acid solutions. These studies are crucial for industrial applications, where corrosion prevention is of paramount importance (Zhang et al., 2015).

Synthesis and Chemical Transformations

The compound and its derivatives are subjects of research in the field of organic synthesis, demonstrating versatile reactivity that enables the creation of complex molecules. This includes reactions with ethyl cyanoacetate and aromatic aldehydes, leading to novel compounds with potential application in various fields of chemistry and materials science (Kutasevich et al., 2019).

Catalysis

Ionic liquids containing imidazole structures have been reported to catalyze efficiently one-pot, multi-component syntheses under environmentally friendly conditions. This highlights the role of imidazole derivatives in green chemistry and sustainable chemical processes (Zang et al., 2010).

特性

IUPAC Name |

3-ethyl-1H-imidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-7-4-3-6-5(7)8/h3-4H,2H2,1H3,(H,6,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVRBNZMLWXGVKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30555270 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-ethyl-1,3-dihydro-2H-imidazol-2-one | |

CAS RN |

115869-19-7 |

Source

|

| Record name | 1-Ethyl-1,3-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30555270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)

![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)